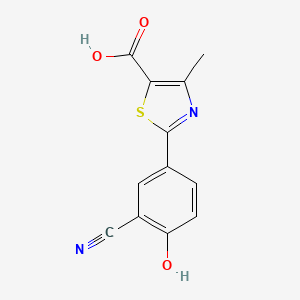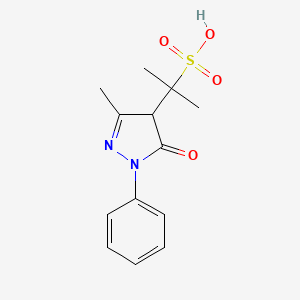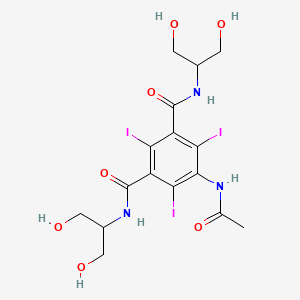
乙酰醋氯芬酸
描述
“2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid” is a chemical compound with the molecular formula C18H15Cl2NO6 . It has an average mass of 412.221 Da and a monoisotopic mass of 411.027649 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two dichlorophenylamino groups attached to a phenyl ring, which is further linked to acetoxy groups and an acetic acid group . This structure is likely to confer specific physical and chemical properties to the compound.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 554.1±50.0 °C at 760 mmHg, and a flash point of 288.9±30.1 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its LogP value is 4.66, indicating its lipophilicity .科学研究应用
非甾体抗炎药 (NSAID)
乙酰醋氯芬酸是一种有效的非甾体抗炎药,属于苯乙酸类 {svg_1}. 它是一种有效的 COX-II 阻断剂,抑制前列腺素 E2 的合成 {svg_2}. 其抗炎特性与其他非甾体抗炎药(如双氯芬酸)相当 {svg_3}.
镇痛药
乙酰醋氯芬酸用作有效的止痛药,可用于治疗腰痛、牙痛或妇科疼痛 {svg_4}. 它有助于减轻与这些疾病相关的疼痛、炎症和僵硬,从而改善患者的生活质量 {svg_5}.
退热药
除了其抗炎和镇痛特性外,乙酰醋氯芬酸还具有退热作用 {svg_6}. 这使其在降低发烧和控制与发烧相关的症状方面非常有用。
骨关节炎的治疗
乙酰醋氯芬酸通常用于治疗骨关节炎 {svg_7}. 它有助于控制炎症,以控制症状,因为疾病的完全逆转是不切实际的 {svg_8}. 研究表明,乙酰醋氯芬酸可显著降低骨关节炎患者的疼痛和症状严重程度,并改善其功能能力 {svg_9}.
类风湿性关节炎的治疗
乙酰醋氯芬酸也用于治疗类风湿性关节炎 {svg_10}. 它有助于减轻与该疾病相关的疼痛、炎症和僵硬,从而改善患者的生活质量 {svg_11}.
强直性脊柱炎的治疗
乙酰醋氯芬酸的另一个应用是治疗强直性脊柱炎 {svg_12}. 它有助于减轻与该疾病相关的疼痛、炎症和僵硬,从而改善患者的生活质量 {svg_13}.
痛经的治疗
乙酰醋氯芬酸可有效治疗痛经 {svg_14}. 单次口服 100 毫克醋氯芬酸足以缓解原发性痛经 {svg_15}.
药物研究
在药物研究中,乙酰醋氯芬酸用于方法开发和验证研究 {svg_16}. 例如,它用于重复分析,该分析使用三种溶液进行,这三种溶液是通过在 80%、100% 和 120% 的三个不同浓度水平上添加纯活性药物成分制备的 {svg_17}.
作用机制
Target of Action
Acetic Aceclofenac, also known as 2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid, primarily targets the cyclo-oxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .
Mode of Action
Acetic Aceclofenac works by potently inhibiting the COX enzyme . This inhibition downregulates the production of various inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway . The inhibition of IL-6 is thought to be mediated by diclofenac converted from acetic aceclofenac .
Biochemical Pathways
The primary biochemical pathway affected by Acetic Aceclofenac is the arachidonic acid (AA) pathway . Through COX-2 inhibition, Acetic Aceclofenac downregulates the production of various inflammatory mediators, including PGE2, IL-1β, and TNF . These mediators are involved in the inflammatory response, and their downregulation results in reduced inflammation and pain.
Pharmacokinetics
Acetic Aceclofenac belongs to BCS Class II, indicating that it possesses poor aqueous solubility but high permeability . It is metabolized in human hepatocytes and human microsomes to form a major metabolite, which is then further conjugated . These properties impact the bioavailability of Acetic Aceclofenac, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of Acetic Aceclofenac’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX enzyme and downregulating the production of inflammatory mediators, Acetic Aceclofenac reduces inflammation, swelling, and fever . This leads to symptomatic relief in various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .
Action Environment
The action, efficacy, and stability of Acetic Aceclofenac can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by factors such as the patient’s diet, age, and overall health status. Furthermore, Acetic Aceclofenac has been reported to have improved general and gastrointestinal tolerability relative to other NSAIDs , suggesting that it may be less affected by gastrointestinal conditions.
属性
IUPAC Name |
2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO6/c19-12-5-3-6-13(20)18(12)21-14-7-2-1-4-11(14)8-16(24)27-10-17(25)26-9-15(22)23/h1-7,21H,8-10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMXAVBMWGEQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746915 | |
| Record name | {[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215709-75-3 | |
| Record name | Acetic aceclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215709753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETIC ACECLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4I1N4M2NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















